molecular formula C14H17NO6S B2723178 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 947279-97-2

4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2723178
CAS No.: 947279-97-2
M. Wt: 327.35
InChI Key: NAJOOMCCKQCQLA-UHFFFAOYSA-N
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Description

4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a specialized pyrrolidine-2-carboxylic acid derivative designed for research applications. The compound features a 4-acetyloxy substituent on the pyrrolidine ring and a 4-methylbenzenesulfonyl (tosyl) group on the nitrogen atom, which may influence its properties for specific research purposes. Nitrogen-containing compounds based on the pyrrolidine scaffold are of significant interest in medicinal chemistry and drug discovery research for their potential biological activities . This specific structural motif is explored in various scientific fields, including the development of enzyme inhibitors and the synthesis of more complex chiral molecules. Researchers can utilize this compound as a key synthetic intermediate or a building block in the construction of potential pharmacologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyloxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)15-8-11(21-10(2)16)7-13(15)14(17)18/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJOOMCCKQCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the acetylation of 1-tosylpyrrolidine-2-carboxylic acid using acetic anhydride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as an active pharmaceutical ingredient. Its structural features allow it to interact with biological targets effectively. The sulfonamide group is known for its role in medicinal chemistry, particularly in the development of drugs for conditions such as hypertension and bacterial infections.

Targeted Protein Degradation

Recent studies have explored the use of small molecules like 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid in targeted protein degradation strategies, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). These compounds can induce the degradation of specific proteins involved in disease pathways, offering a novel approach to drug discovery and therapeutic intervention .

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting enzymes such as lipoxygenase (LOX), which are involved in inflammatory responses. This suggests that this compound may also possess similar capabilities, potentially leading to applications in treating inflammatory diseases .

Antitumor Activity

The compound's ability to modulate biological pathways makes it a candidate for antitumor research. Studies have shown that related pyrrolidine derivatives can exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also contribute to cancer therapy .

Case Study 1: Targeting Inflammation

A study investigated the effects of similar pyrrolidine derivatives on inflammatory pathways in murine models. These compounds were found to significantly reduce markers of inflammation and improve outcomes in models of asthma and other inflammatory diseases . This suggests that this compound could be developed further for therapeutic use.

Case Study 2: Antitumor Properties

Another research project focused on synthesizing various pyrrolidine derivatives and testing their efficacy against cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, hinting at the potential for developing effective cancer treatments based on this compound .

Case Study 3: Drug Development Insights

In the context of drug formulation, studies have highlighted the importance of solubility and bioavailability for compounds like this compound. Techniques such as prodrug formation or complexation with cyclodextrins have been explored to enhance these properties .

Summary Table of Applications

Application AreaDescriptionReference
Pharmaceutical DevelopmentPotential active ingredient for various therapeutic applications
Targeted Protein DegradationUse in PROTACs for targeted degradation of disease-related proteins
Anti-inflammatory PropertiesPossible inhibition of LOX enzymes leading to reduced inflammation
Antitumor ActivityCytotoxic effects observed in cancer cell lines

Mechanism of Action

The mechanism of action of 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and tosyl groups play a crucial role in its reactivity and binding affinity. The pyrrolidine ring’s stereochemistry also influences its biological activity by affecting the binding mode to enantioselective proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Name & Structure Position 1 Substituent Position 2 Substituent Position 4 Substituent Key Properties & Applications References
This compound 4-Methylbenzenesulfonyl (tosyl) Carboxylic acid Acetyloxy (ester) Moderate lipophilicity; potential prodrug due to ester group; tosyl group aids in substitutions.
(2S,4R)-4-Methanesulfonyloxy-1-p-nitrobenzyloxycarbonylpyrrolidine derivative p-Nitrobenzyloxycarbonyl Dimethylaminocarbonyl Methanesulfonyloxy Electron-withdrawing nitro group enhances stability; mesyl group facilitates nucleophilic displacement.
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-Fluorobenzenesulfonyl Carboxylic acid Hydroxy Increased hydrophilicity due to -OH; fluorine enhances sulfonyl’s electron-withdrawing effect.
(2S,4R)-4-(tert-Butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid 2-(3-Methylisoxazol-5-yl)acetyl Carboxylic acid tert-Butoxy Bulky tert-butoxy group limits conformational flexibility; isoxazole moiety suggests antimicrobial activity.
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide 1-(1-Oxoisoindolin-2-yl)cyclopentanecarbonyl Carboxamide Hydroxy Hydroxy group improves solubility; thiazole and isoindolinone motifs indicate kinase inhibition potential.

Key Research Findings:

Sulfonyl Group Variations :

  • The 4-methylbenzenesulfonyl (tosyl) group in the target compound offers superior leaving-group ability compared to the 4-fluorobenzenesulfonyl group in ’s compound, which is stabilized by fluorine’s inductive effect .
  • Methanesulfonyl (mesyl) groups () are more reactive in nucleophilic substitutions than tosyl groups due to smaller steric hindrance .

Position 4 Substituents :

  • Acetyloxy esters (target compound) exhibit higher lipophilicity than hydroxy () or tert-butoxy () groups, influencing membrane permeability in drug design .
  • Hydroxy groups enhance aqueous solubility and hydrogen-bonding interactions, as seen in ’s carboxamide derivative .

Synthetic Utility: The target compound’s tosyl group enables facile displacement reactions (e.g., with amines or thiols), while its acetyloxy ester can be hydrolyzed to a hydroxy group for further functionalization .

Biological Implications :

  • Fluorinated sulfonyl groups () may enhance binding to electronegative enzyme pockets, whereas methylbenzenesulfonyl groups provide a balance of reactivity and stability .

Biological Activity

4-(Acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. Understanding its pharmacological effects, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

  • Molecular Formula : C14H17NO6S
  • Molecular Weight : 327.35 g/mol
  • CAS Number : [61738454]

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Its structural features suggest potential inhibition of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids, thereby influencing pain perception and inflammatory responses.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. For instance, FAAH inhibitors have been shown to increase levels of endogenous cannabinoids in the brain, leading to reduced pain sensitivity. A study demonstrated that such inhibitors can attenuate tactile allodynia and thermal hyperalgesia in animal models of neuropathic pain .

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory effects by activating cannabinoid receptors .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on FAAH Inhibition : A study highlighted the efficacy of a similar FAAH inhibitor in reducing inflammation and pain in rat models. The compound increased levels of palmitoylethanolamide and oleoylethanolamide, which are known to exert anti-inflammatory effects .
  • Pyrrolidine Derivatives : Research on pyrrolidine derivatives has shown promising results in modulating neurotransmitter systems, which could be beneficial for conditions like anxiety and depression .

Data Tables

Property Value
Molecular FormulaC14H17NO6S
Molecular Weight327.35 g/mol
CAS Number61738454
Potential TargetsFAAH, CB1/CB2 receptors
Biological ActivitiesAnalgesic, Anti-inflammatory

Q & A

Q. What are the key synthetic routes for 4-(acetyloxy)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrrolidine Core Formation : Start with a pyrrolidine-2-carboxylic acid derivative. Introduce stereochemical control using chiral auxiliaries (e.g., Boc or Fmoc groups) to ensure correct configuration .

Sulfonylation : React the pyrrolidine nitrogen with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Acetylation : Protect the hydroxyl group via acetylation using acetic anhydride under mild acidic conditions (e.g., catalytic H₂SO₄) .

Deprotection : Remove protecting groups (e.g., Boc with TFA) under controlled conditions to avoid side reactions .

Key Considerations : Monitor each step via TLC or HPLC for intermediate purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify acetyl (δ 2.0–2.2 ppm) and sulfonyl (δ 7.3–7.8 ppm for aromatic protons) groups.
    • ¹³C NMR : Confirm carbonyl carbons (e.g., acetyl at ~170 ppm, carboxylic acid at ~175 ppm) .
  • IR Spectroscopy : Detect ester (C=O stretch at ~1740 cm⁻¹) and sulfonamide (S=O stretches at 1150–1350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess enantiomeric purity using chiral columns (e.g., CHIRALPAK®) .

Reference Data : Compare with spectral libraries (e.g., Table 2 in for analogous compounds).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) during pyrrolidine ring formation .
  • Chromatographic Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based) to separate diastereomers .
  • Kinetic Control : Adjust reaction temperatures to favor one enantiomer (e.g., lower temps for slower, more selective reactions) .

Validation : Measure enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How do steric and electronic effects influence sulfonylation and acetylation efficiency?

Methodological Answer:

  • Steric Hindrance : Bulky substituents on the pyrrolidine nitrogen (e.g., 4-methylbenzenesulfonyl) may slow acetylation. Use polar aprotic solvents (DMF) to enhance nucleophilicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the nitrogen, requiring stronger bases (e.g., NaH) for acetylation .
  • Optimization : Design a DOE (Design of Experiments) to test solvent/base combinations (e.g., DCM vs. THF; Et₃N vs. pyridine) .

Case Study : shows fluorobenzenesulfonyl derivatives reacting faster due to increased electrophilicity.

Q. How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with pyrrolidine-binding pockets) .
  • MD Simulations : Simulate stability in aqueous environments (AMBER or GROMACS) to assess solubility .
  • DFT Calculations : Calculate electrostatic potential maps to predict reactivity at the acetyloxy group .

Validation : Cross-reference computational results with experimental IC₅₀ values from enzymatic assays .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Diastereomer Discrimination : Use NOESY NMR to distinguish axial vs. equatorial substituents on the pyrrolidine ring .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
  • Cross-Validation : Compare with X-ray crystallography data (e.g., similar compounds in ).

Example : Conflicting ¹³C NMR peaks may arise from rotamers; slow exchange conditions can resolve them .

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetyloxy group .
  • Stabilizers : Add antioxidants (e.g., BHT) to sulfonamide-containing solutions .
  • pH Control : Maintain acidic conditions (pH 4–5) to stabilize the carboxylic acid moiety .

Experimental Support : recommends inert atmospheres for sulfonamide stability.

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